molecular formula C8H9N3O2 B13076880 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile

3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile

Cat. No.: B13076880
M. Wt: 179.18 g/mol
InChI Key: IOZKFLSFXGIKHW-UHFFFAOYSA-N
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Description

3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound is characterized by the presence of an amino group, a hydroxyethoxy group, and a carbonitrile group attached to a pyridine ring. It is a crystalline solid with a purity of at least 95% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method allows for the construction of the heterocyclic compound with orthogonal functional groups, making it a key intermediate for subsequent transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile is unique due to the presence of both the hydroxyethoxy and carbonitrile groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C8H9N3O2/c9-5-6-1-2-11-8(7(6)10)13-4-3-12/h1-2,12H,3-4,10H2

InChI Key

IOZKFLSFXGIKHW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C#N)N)OCCO

Origin of Product

United States

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